- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Cas no 96-11-7 (1,2,3-Tribromopropane)

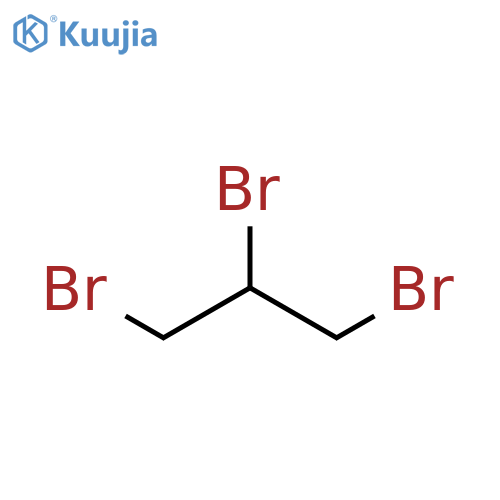

1,2,3-Tribromopropane structure

Produktname:1,2,3-Tribromopropane

1,2,3-Tribromopropane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,2,3-Tribromopropane

- 1,2,3-Tribrom-propan

- 1,2,3-tribrompropane

- EINECS 202-478-8

- Glycerol tribromohydrin

- glyceroltribromhydrine

- Glyceryl tribromohydrin

- Propane,1,2,3-tribromo

- s-Tribromopropane

- sym-Tribromopropane

- tribromo-1,2,3 propane

- NSC 78932

- Propane, 1,2,3-tribromo-

- 1,2,3-tribromo-propane

- D2R8L96TOV

- 1,3-Tribromopropane

- Propane,2,3-tribromo-

- NCIOpen2_004459

- KSC491K9T

- FHCLGDLYRUPKAM-UHFFFAOYSA-N

- NSC78932

- 1,2,3-Tribromopropane (ACI)

- AS-58199

- CHEBI:18859

- AI3-18135

- Tribromohydrin

- Propane, 1,2,3tribromo

- EN300-19787

- BRN 1732082

- 1.2.3-Tribromopropane

- 1,2,3-TRIBROMOPROPANE [MI]

- 96-11-7

- J-802007

- TRIBROMOPROPANE, 1,2,3-

- F0001-2288

- CCRIS 6706

- NSC-78932

- sTribromopropane

- J-503779

- 1,2,3-Tribromopropane, 97%

- Q4545647

- AKOS000120060

- T0355

- SCHEMBL66165

- symTribromopropane

- 4-01-00-00221 (Beilstein Handbook Reference)

- DTXCID0048979

- UNII-D2R8L96TOV

- DTXSID9059129

- NS00040473

- DB-057620

- MFCD00017884

- E78688

-

- MDL: MFCD00017884

- Inchi: 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2

- InChI-Schlüssel: FHCLGDLYRUPKAM-UHFFFAOYSA-N

- Lächelt: BrCC(CBr)Br

- BRN: 1732082

Berechnete Eigenschaften

- Genaue Masse: 277.79400

- Monoisotopenmasse: 277.794138

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 6

- Anzahl drehbarer Bindungen: 2

- Komplexität: 25.2

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.6

- Topologische Polaroberfläche: 0

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Farblose oder hellgelbe Flüssigkeit, reizend

- Dichte: 2.398

- Schmelzpunkt: 16-17 ºC

- Siedepunkt: 220°C

- Flammpunkt: 93 ºC

- Brechungsindex: 1.584-1.586

- Löslichkeit: H2O: insoluble

- PSA: 0.00000

- LogP: 2.53970

- Merck: 9614

- Löslichkeit: Löslich in Ethanol \ Ether und Chloroform, unlöslich in Wasser

1,2,3-Tribromopropane Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H312,H315,H319,H332,H335,H351

- Warnhinweis: P261,P280,P305+P351+P338

- Transportnummer gefährlicher Stoffe:2810

- WGK Deutschland:3

- Code der Gefahrenkategorie: R20/21/22;R36/37/38;R68

- Sicherheitshinweise: S26-S27-S36/37/39

- RTECS:TZ8300000

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:6.1(b)

- Risikophrasen:R20/21/22; R36/37/38; R68

- PackingGroup:II

- TSCA:Yes

- Lagerzustand:Von Zündquellen fernhalten. Kühl und trocken lagern. In dicht verschlossenen Behältern aufbewahren.

- Sicherheitsbegriff:6.1(b)

- Verpackungsgruppe:II

1,2,3-Tribromopropane Zolldaten

- HS-CODE:2903399090

- Zolldaten:

China Zollkodex:

2903399090Übersicht:

2903399090. Fluorierung anderer acyclischer Kohlenwasserstoffe\bromierter oder jodierter Derivate. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2903399090. bromierte, fluorierte oder jodierte Derivate acyclischer Kohlenwasserstoffe. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

1,2,3-Tribromopropane Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001242-1g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 1g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-19787-0.25g |

1,2,3-tribromopropane |

96-11-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-100g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 100g |

¥190 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-500g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 500g |

¥618 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109520-100g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 100g |

¥199.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0355-25g |

1,2,3-Tribromopropane |

96-11-7 | 97.0%(GC) | 25g |

¥95.0 | 2022-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110706-100mg |

Glycerol tribromohydrin |

96-11-7 | 98% | 100mg |

¥řǬ | 2023-07-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0355-25G |

1,2,3-Tribromopropane |

96-11-7 | >97.0%(GC) | 25g |

¥95.00 | 2024-04-15 | |

| Enamine | EN300-19787-1.0g |

1,2,3-tribromopropane |

96-11-7 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Life Chemicals | F0001-2288-10g |

1,2,3-Tribromopropane |

96-11-7 | 95%+ | 10g |

$84.0 | 2023-09-07 |

1,2,3-Tribromopropane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -5 °C; 30 min, -5 °C → rt

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Carbon tetrachloride

Referenz

- 1,2,3-Tribromopropane, Organic Syntheses, 1925, , 99-101

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ; rt; 0.5 h, rt

Referenz

- Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds, Journal of Molecular Structure, 2019, 1195, 542-554

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane

Referenz

- Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes, Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ; 30 min, rt

Referenz

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic rings, Journal of Molecular Structure, 2020, 1206,

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Bromine

Referenz

- New method of preparing propargyl ether, Armyanskii Khimicheskii Zhurnal, 1986, 39(8), 529-30

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: Allyl bromide

Referenz

- Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalides, Armyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: 1,4-Dioxane, compd. with bromine (1:1) ; 0 - 5 °C; 0 °C → rt; 10 min, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Dioxane dibromide-mediated solvent-free synthesis of vicinal dibromides, Synthetic Communications, 2007, 37(2), 271-274

Synthetic Routes 13

Reaktionsbedingungen

1.1 25 h, 145 - 155 °C; cooled; rt

Referenz

- Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfones, Russian Journal of Organic Chemistry, 2011, 47(3), 374-378

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 2 h, 30 °C

Referenz

- Copper-Catalyzed Allylation of α,α-Difluoro-Substituted Organozinc Reagents, Journal of Organic Chemistry, 2014, 79(2), 818-822

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ; 25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

Referenz

- Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof, China, , ,

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Perfluorohexane

Referenz

- Perfluorohexane as a novel reaction medium for bromination reactions, Synthetic Communications, 1995, 25(7), 1023-6

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- 1,2-Dibromo-2-cyano-2-(heterocyclic)alkane compounds and their antimicrobial use, United States, , ,

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- 1,2-Dibromo-2-cyano-(substituted)-alkane antimicrobial compounds, United States, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Dichloromethane ; 2 - 2.5 h, 0 °C; 0 °C → 20 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- Brominated flame retardants and polyurethanes containing the same, World Intellectual Property Organization, , ,

1,2,3-Tribromopropane Raw materials

- Benzenesulfonyl bromide, pentafluoro-

- Silane, cyclopropyltrimethyl-

- Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]-2-propenyl(pyridine)-, (OC-6-12)- (9CI)

- 2-Butene-1,4-diaminium, N1,N1,N1,N4,N4,N4-hexamethyl-, bromide (1:2)

- Glycerol

1,2,3-Tribromopropane Preparation Products

1,2,3-Tribromopropane Verwandte Literatur

-

1. 574. Dithiols. Part X. A thio-analogue of BAL-intravL. W. C. Miles,L. N. Owen J. Chem. Soc. 1950 2943

-

2. 659. Radiation chemistry of organic halogen compounds. Part II. The action of γ-radiation on allyl halidesD. Leaver,A. H. McQuillan,W. Miller,H. W. W. Ehrlich J. Chem. Soc. 1962 3331

-

Adrian-Mihail Stadler,Jack Harrowfield Chem. Soc. Rev. 2011 40 2061

-

Sydney Leach,Martin Schwell,Francois Dulieu,Jean-Louis Chotin,Hans-Werner Jochims,Helmut Baumg?rtel Phys. Chem. Chem. Phys. 2002 4 5025

-

V. Udayakumar,A. Pandurangan RSC Adv. 2015 5 78719

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Halogenverbindungen organische Bromide organische Bromide

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Halogenverbindungen organische Bromide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Halogenide

96-11-7 (1,2,3-Tribromopropane) Verwandte Produkte

- 873384-02-2(Benzamide, 3-methyl-N-(1,2,2,2-tetrachloroethyl)-)

- 35405-56-2(Octadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester)

- 721887-13-4(N-(4-ethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide)

- 74840-35-0(4-Pyrimidinecarboxylic acid, 5-chloro-2-(methylthio)-, Ethyl Ester)

- 1820641-75-5(N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide)

- 1408074-58-7(cis-3-amino-1-methyl-cyclobutanecarboxylic acid)

- 897623-37-9(N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopentanecarboxamide)

- 1339731-39-3(3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol)

- 1824469-31-9(tert-Butyl n-[2-(2-oxopropyl)cyclopentyl]carbamate)

- 1806725-58-5(Methyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)

Empfohlene Lieferanten

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Xinsi New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge